

# Cross-study comparison of Prexasertib dihydrochloride clinical trial data

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                             |           |
|----------------------|-----------------------------|-----------|
| Compound Name:       | Prexasertib dihydrochloride |           |
| Cat. No.:            | B610195                     | Get Quote |

# A Comparative Analysis of Prexasertib Dihydrochloride in Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of clinical trial data for **Prexasertib dihydrochloride**, a potent inhibitor of checkpoint kinase 1 (CHK1) and 2 (CHK2), with a fellow CHK1 inhibitor, SRA737. Prexasertib has been investigated as a monotherapy and in combination with other agents in various malignancies, demonstrating the potential of targeting the DNA damage response (DDR) pathway in cancer therapy. This document summarizes key efficacy and safety data, details experimental protocols, and visualizes the underlying biological pathways to offer a thorough comparative overview for research and development purposes.

# Mechanism of Action: Targeting the DNA Damage Response

Prexasertib and SRA737 are both inhibitors of CHK1, a critical serine/threonine kinase that plays a central role in the cellular response to DNA damage.[1][2][3] In cancer cells, which often have defects in other cell cycle checkpoints like the p53 pathway, reliance on the CHK1-mediated checkpoint for DNA repair and cell cycle arrest is heightened.[4] By inhibiting CHK1, these drugs prevent cancer cells from repairing DNA damage, leading to an accumulation of errors and ultimately, mitotic catastrophe and apoptosis.[1][4]



### Mechanism of Action of CHK1 Inhibitors **DNA Damage** (e.g., from chemotherapy, radiation, or replication stress) senses Cell Cycle Checkpoint Activation Therapeutic Intervention Prexasertib / SRA737 ATR/ATM Activation inhibits phosphorylates **CHK1** Activation induces promotes Cellular Outcome Cell Cycle Arrest (G2/M Phase) DNA Repair Checkpoint Abrogation leads to Mitotic Catastrophe results in

Click to download full resolution via product page

Mechanism of CHK1 Inhibition

Apoptosis



### **Comparative Clinical Trial Data**

The following tables summarize the efficacy and safety data from key clinical trials of Prexasertib and SRA737 in ovarian and squamous cell carcinomas.

### **Ovarian Cancer**

Efficacy Data in Recurrent High-Grade Serous Ovarian Cancer (HGSOC)

| Clinical Trial<br>(NCT ID)               | Drug                                 | Patient<br>Population                            | Overall<br>Response<br>Rate (ORR) | Median<br>Progression-<br>Free Survival<br>(PFS) |
|------------------------------------------|--------------------------------------|--------------------------------------------------|-----------------------------------|--------------------------------------------------|
| Prexasertib                              |                                      |                                                  |                                   |                                                  |
| Phase II<br>(NCT02203513)<br>[5]         | Prexasertib<br>Monotherapy           | Platinum-<br>Resistant, BRCA<br>Wild-Type        | 30.8% (evaluable patients)        | 5 months                                         |
| Phase II<br>(NCT03414047)<br>[6]         | Prexasertib<br>Monotherapy           | Platinum-<br>Resistant                           | 12.1%                             | Not Reported                                     |
| Phase II<br>(NCT03414047)<br>[6]         | Prexasertib<br>Monotherapy           | Platinum-<br>Refractory                          | 6.9%                              | Not Reported                                     |
| SRA737                                   |                                      |                                                  |                                   |                                                  |
| Phase I/II<br>(NCT02797977)<br>[7][8][9] | SRA737 + Low-<br>Dose<br>Gemcitabine | Advanced Solid<br>Tumors<br>(including<br>HGSOC) | 10.8% (overall)                   | Not Reported                                     |

Safety Data: Common Treatment-Related Adverse Events (Grade ≥3)



| Adverse Event     | Prexasertib<br>(NCT02203513)[5] | Prexasertib<br>(NCT03414047)[6] | SRA737 + Gemcitabine (NCT02797977)[7] [8] |
|-------------------|---------------------------------|---------------------------------|-------------------------------------------|
| Hematological     |                                 |                                 |                                           |
| Neutropenia       | High incidence reported         | Common                          | 16.7%                                     |
| Thrombocytopenia  | Reported                        | Common                          | 10%                                       |
| Anemia            | Reported                        | Common                          | 11.7%                                     |
| Non-Hematological |                                 |                                 |                                           |
| Fatigue           | Reported                        | Common                          | Not specified for<br>Grade ≥3             |
| Nausea            | Reported                        | Common                          | Not specified for<br>Grade ≥3             |
| Diarrhea          | Not specified                   | Not specified                   | Not specified for<br>Grade ≥3             |

### **Squamous Cell Carcinoma (SCC)**

Efficacy and Safety Data for Prexasertib Monotherapy in Advanced SCC

A Phase Ib study (NCT01115790) evaluated Prexasertib monotherapy in patients with advanced SCC, including head and neck (SCCHN), anus, and non-small cell lung cancer (sqNSCLC).[10]

Efficacy Results[10]



| Tumor Type      | Overall Response<br>Rate (ORR) | Median<br>Progression-Free<br>Survival (PFS) | Clinical Benefit<br>Rate at 3 Months |
|-----------------|--------------------------------|----------------------------------------------|--------------------------------------|
| SCC of the Anus | 15%                            | 2.8 months                                   | 23%                                  |
| SCCHN           | 5%                             | 1.6 months                                   | 28%                                  |
| sqNSCLC         | Not Reported                   | 3.0 months                                   | 44%                                  |

Safety Profile: Most Common Treatment-Related Adverse Event (All Grades)[10]

| Adverse Event       | Incidence |
|---------------------|-----------|
| Grade 4 Neutropenia | 71%       |
| Febrile Neutropenia | 12%       |

## **Experimental Protocols**Prexasertib Clinical Trials

NCT02203513: Phase II Study in BRCA Wild-Type Recurrent HGSOC[5][11]

- Patient Population: Patients with recurrent high-grade serous ovarian cancer, confirmed to be BRCA wild-type. The study included cohorts with and without biopsiable disease. Patients were heavily pretreated.
- Dosing Regimen: Prexasertib was administered intravenously at a dose of 105 mg/m² every two weeks in 28-day cycles.
- Primary Endpoint: Objective Response Rate (ORR) assessed by the investigator according to RECIST v1.1.
- Secondary Endpoints: Safety and Progression-Free Survival (PFS).

NCT03414047: Phase II Study in Platinum-Resistant or Refractory Recurrent Ovarian Cancer[6][12][13]







- Patient Population: Patients with platinum-resistant or refractory recurrent high-grade serous ovarian, primary peritoneal, or fallopian tube cancer. The study included cohorts based on platinum sensitivity, BRCA mutation status, and prior PARP inhibitor therapy.
- Dosing Regimen: Prexasertib was administered as an intravenous infusion at 105 mg/m² on Day 1 and Day 15 of a 28-day cycle.
- Primary Endpoint: Overall Response Rate (ORR) per RECIST v1.1.
- Secondary Endpoints: Safety, toxicity, and pharmacokinetics of Prexasertib.





Click to download full resolution via product page

Prexasertib Trial Workflow

### **SRA737 Clinical Trial**

NCT02797977: Phase I/II Study of SRA737 with Low-Dose Gemcitabine[7][8][9][14]







- Patient Population: Patients with advanced solid tumors, with expansion cohorts for specific genetically defined tumors hypothesized to be sensitive to CHK1 inhibition.
- Dosing Regimen: This was a dose-escalation study. The recommended Phase 2 dose
  (RP2D) was determined to be 500 mg of SRA737 administered orally on days 2, 3, 9, 10, 16,
  and 17, in combination with low-dose gemcitabine (250 mg/m²) administered intravenously
  on days 1, 8, and 15 of a 28-day cycle.
- Primary Objectives: To establish the safety profile, maximum tolerated dose (MTD), and RP2D of the combination.
- Secondary Objectives: To evaluate the preliminary efficacy (including ORR) of the combination.





Click to download full resolution via product page

SRA737 Trial Workflow

### **Concluding Remarks**



Prexasertib has demonstrated notable single-agent activity in heavily pretreated patients with recurrent ovarian cancer, particularly in the BRCA wild-type, platinum-resistant population. In squamous cell carcinomas, the activity was more modest. The primary dose-limiting toxicities are hematological, with neutropenia being the most common.

SRA737, in combination with low-dose gemcitabine, has shown promising responses in a variety of solid tumors, with a manageable safety profile. The combination strategy aims to induce replication stress with gemcitabine, thereby sensitizing the cancer cells to CHK1 inhibition.

Further research is warranted to identify predictive biomarkers to select patients most likely to benefit from CHK1 inhibition and to explore rational combination strategies to enhance efficacy and overcome resistance. The data presented in this guide provides a foundation for such future investigations in the development of DDR-targeted therapies.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Facebook [cancer.gov]
- 2. Portico [access.portico.org]
- 3. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigations of the novel checkpoint kinase 1 inhibitor SRA737 in non-small cell lung cancer and colorectal cancer cells of differing tumour protein 53 gene status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CHK1 inhibitor prexasertib in BRCA wild-type platinum-resistant recurrent high-grade serous ovarian carcinoma: a phase 2 trial PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase 2 study of prexasertib (LY2606368) in platinum resistant or refractory recurrent ovarian cancer PubMed [pubmed.ncbi.nlm.nih.gov]



- 7. A Phase I/II Trial of Oral SRA737 (a Chk1 Inhibitor) Given in Combination with Low-Dose Gemcitabine in Patients with Advanced Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Evaluation of Prexasertib, a Checkpoint Kinase 1 Inhibitor, in a Phase Ib Study of Patients with Squamous Cell Carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prexasertib, a cell cycle checkpoint kinase 1 and 2 inhibitor, in BRCA wild-type recurrent high-grade serous ovarian cancer: a first in class, proof-of-concept, single arm phase 2 study
   PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Cross-study comparison of Prexasertib dihydrochloride clinical trial data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610195#cross-study-comparison-of-prexasertibdihydrochloride-clinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com